1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-phenoxybenzyl)piperazine
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Overview
Description
1-(Bicyclo[221]hept-5-en-2-ylmethyl)-4-(3-phenoxybenzyl)piperazine is a complex organic compound characterized by its unique bicyclic structure and piperazine ring
Preparation Methods
The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-phenoxybenzyl)piperazine typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. One common synthetic route involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethanol with appropriate reagents to introduce the piperazine ring and the phenoxybenzyl group . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-phenoxybenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or sulfonates.
Scientific Research Applications
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-phenoxybenzyl)piperazine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-phenoxybenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure and piperazine ring allow it to fit into binding sites, modulating the activity of these targets. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-phenoxybenzyl)piperazine can be compared with other similar compounds, such as:
1-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-(2-fluorobenzyl)methanamine: This compound shares the bicyclic core but differs in the substituents attached to the nitrogen atom.
ENDO-1-BICYCLO(2.2.1)HEPT-5-EN-2-YLMETHYL-3-PHENYL-UREA: Another compound with a similar bicyclic structure but different functional groups.
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde: This compound has a similar bicyclic core but lacks the piperazine ring and phenoxybenzyl group.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H30N2O |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-[(3-phenoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C25H30N2O/c1-2-6-24(7-3-1)28-25-8-4-5-21(17-25)18-26-11-13-27(14-12-26)19-23-16-20-9-10-22(23)15-20/h1-10,17,20,22-23H,11-16,18-19H2 |
InChI Key |
XGHRSOOIFQRQQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2CC3CC2C=C3)CC4=CC(=CC=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
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